(R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol
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Overview
Description
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is part of a long hydrocarbon chain. This compound is notable for its specific stereochemistry, which includes the ®-configuration and the (Z)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol typically involves several steps, including the formation of the hydrocarbon chain and the introduction of the hydroxyl group. One common method involves the use of Grignard reagents, which are organomagnesium compounds that react with carbonyl compounds to form alcohols. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol may involve catalytic hydrogenation processes, where unsaturated hydrocarbons are hydrogenated in the presence of a catalyst to form the desired alcohol. This method is efficient for large-scale production and ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its unique scent profile.
Mechanism of Action
The mechanism of action of ®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with these targets, influencing their activity and leading to various biological effects. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-(-)-14-Methyl-8-hexadecen-1-ol: Similar structure but lacks the (Z)-configuration.
(S)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol: Similar structure but with the (S)-configuration instead of ®.
Uniqueness
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for applications where stereospecific interactions are crucial.
Properties
CAS No. |
30689-78-2 |
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Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
(Z,14R)-14-methylhexadec-8-en-1-ol |
InChI |
InChI=1S/C17H34O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,17-18H,3-4,6,8-16H2,1-2H3/b7-5-/t17-/m1/s1 |
InChI Key |
QRFJDYPDABYWFH-XTKXOIQPSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCC/C=C\CCCCCCCO |
Canonical SMILES |
CCC(C)CCCCC=CCCCCCCCO |
Origin of Product |
United States |
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